N-(4-Aminobenzenesulfonyl) Sulfamethoxazole
Overview
Description
N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is a chemical compound with the molecular formula C16H16N4O5S2 and a molecular weight of 408.45 g/mol . It is known for its role as an impurity in sulfamethoxazole, a sulfonamide antibacterial agent. This compound is often used in research and analytical applications to study the properties and behavior of sulfamethoxazole and its related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole typically involves the reaction of sulfamethoxazole with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-(4-Aminobenzenesulfonyl) Sulfamethoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as pyridine or triethylamine.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-(4-Aminobenzenesulfonyl) Sulfamethoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is similar to that of sulfamethoxazole. It inhibits the bacterial enzyme dihydropteroate synthase, which is involved in the synthesis of dihydrofolic acid, a precursor of folic acid. By competing with para-aminobenzoic acid (PABA) for the enzyme, it prevents the formation of dihydrofolic acid, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Sulfamethoxazole: A sulfonamide antibacterial agent with a similar structure and mechanism of action.
Sulfisoxazole: Another sulfonamide antibacterial agent with a similar mechanism of action but different pharmacokinetic properties.
Sulfadiazine: A sulfonamide antibacterial agent used in combination with other drugs to treat various infections.
Uniqueness: N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is unique due to its specific role as an impurity in sulfamethoxazole. Its presence and behavior in analytical studies provide valuable insights into the properties and stability of sulfamethoxazole and its related compounds .
Properties
IUPAC Name |
4-amino-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S2/c1-11-10-16(18-25-11)20-27(23,24)15-8-4-13(5-9-15)19-26(21,22)14-6-2-12(17)3-7-14/h2-10,19H,17H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRBBWWPWOJYFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746982 | |
Record name | 4-Amino-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135529-16-7 | |
Record name | 4-Amino-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135529167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-N-(4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)BENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDN5YJ3AJ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.